molecular formula C8H12N2OS B13067529 3-Amino-3-(5-methylthiophen-3-yl)propanamide

3-Amino-3-(5-methylthiophen-3-yl)propanamide

Cat. No.: B13067529
M. Wt: 184.26 g/mol
InChI Key: CWJVSJQHZNIJSW-UHFFFAOYSA-N
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Description

3-Amino-3-(5-methylthiophen-3-yl)propanamide is an organic compound with the molecular formula C₈H₁₂N₂OS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-methylthiophen-3-yl)propanamide typically involves the reaction of 5-methylthiophene-3-carboxylic acid with appropriate amines under controlled conditions. The process may include steps such as:

    Esterification: Conversion of 5-methylthiophene-3-carboxylic acid to its ester derivative.

    Amidation: Reaction of the ester with ammonia or an amine to form the amide.

    Reduction: Reduction of the amide to the corresponding amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-methylthiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the thiophene ring, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Thiophenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Amino-3-(5-methylthiophen-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methylthiophen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(5-methylthiophen-2-yl)propanamide
  • 3-Amino-3-(4-methylthiophen-3-yl)propanamide
  • 3-Amino-3-(5-ethylthiophen-3-yl)propanamide

Uniqueness

3-Amino-3-(5-methylthiophen-3-yl)propanamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the amino and amide groups also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-amino-3-(5-methylthiophen-3-yl)propanamide

InChI

InChI=1S/C8H12N2OS/c1-5-2-6(4-12-5)7(9)3-8(10)11/h2,4,7H,3,9H2,1H3,(H2,10,11)

InChI Key

CWJVSJQHZNIJSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(CC(=O)N)N

Origin of Product

United States

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